(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
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Overview
Description
(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a complex organic compound with a unique structure that includes a bromine atom, a cyclopropyl group, and a fluorinated benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the benzoxazepine core, followed by the introduction of the cyclopropyl and fluorine groups. The final step involves the bromination of the ethanone moiety. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of (S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15BrFNO2 |
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Molecular Weight |
328.18 g/mol |
IUPAC Name |
2-bromo-1-[(3S)-3-cyclopropyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]ethanone |
InChI |
InChI=1S/C14H15BrFNO2/c15-6-14(18)17-7-10-5-11(16)3-4-13(10)19-8-12(17)9-1-2-9/h3-5,9,12H,1-2,6-8H2/t12-/m1/s1 |
InChI Key |
XJPHJBDRRJOCNB-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC1[C@H]2COC3=C(CN2C(=O)CBr)C=C(C=C3)F |
Canonical SMILES |
C1CC1C2COC3=C(CN2C(=O)CBr)C=C(C=C3)F |
Origin of Product |
United States |
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